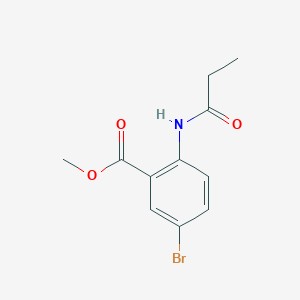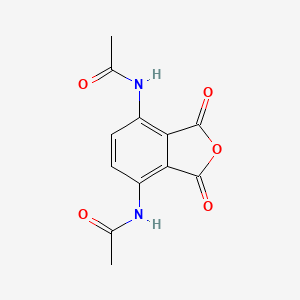
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an acetyloxy group, a chloro group, and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid typically involves the following steps:
Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy compound using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Acetic Acid Attachment:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxy group or even hydrogen.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds. Its functional groups make it a versatile building block for the development of new molecules.
Biology
In biological research, this compound can be used to study the effects of acetyloxy, chloro, and methoxy groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group may act as a prodrug moiety, releasing active metabolites upon enzymatic hydrolysis. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
[4-(Acetyloxy)phenyl]acetic acid: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
[2-Chloro-5-methoxyphenyl]acetic acid: Lacks the acetyloxy group, which may reduce its potential as a prodrug.
[4-(Acetyloxy)-2-chlorophenyl]acetic acid: Lacks the methoxy group, which can affect its biological activity.
Uniqueness
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid is unique due to the combination of acetyloxy, chloro, and methoxy groups on the phenyl ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClO5 |
|---|---|
Molecular Weight |
258.65 g/mol |
IUPAC Name |
2-(4-acetyloxy-2-chloro-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO5/c1-6(13)17-10-5-8(12)7(4-11(14)15)3-9(10)16-2/h3,5H,4H2,1-2H3,(H,14,15) |
InChI Key |
QCZWDTMYBBEOFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Cl)CC(=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propan-1-ol](/img/structure/B8635711.png)



![1-Amino-4-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B8635747.png)







